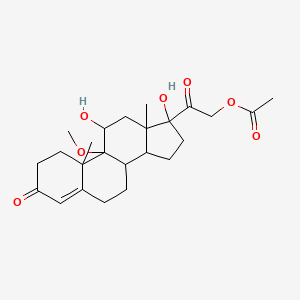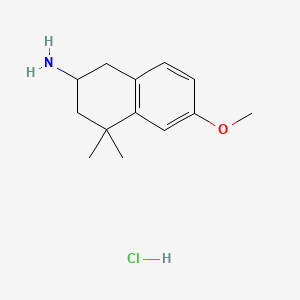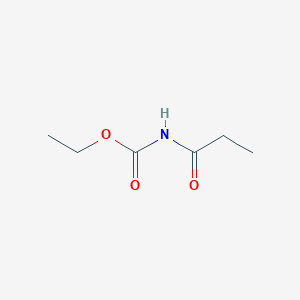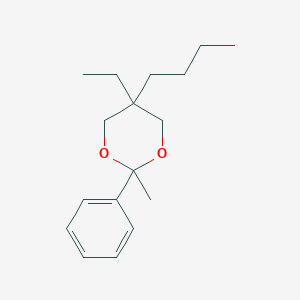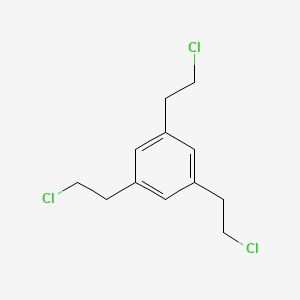
1,3,5-Tris(chloroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(chloroethyl)benzene is an organic compound with the molecular formula C9H9Cl3 It is a derivative of benzene, where three hydrogen atoms are replaced by chloroethyl groups at the 1, 3, and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(chloroethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-tribromobenzene with chloroethyl reagents. The reaction typically requires a catalyst and specific conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency. The use of phase-transfer catalysts and controlled temperatures are crucial to achieving the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Tris(chloroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other compounds .
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(chloroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1,3,5-Tris(chloroethyl)benzene exerts its effects involves interactions with specific molecular targets. The chloroethyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Tris(2-chloroethyl)benzene
- 1,3,5-Tris(2-iodoethyl)benzene
- 1,3,5-Tris(4-hydroxyphenyl)benzene
Uniqueness: 1,3,5-Tris(chloroethyl)benzene is unique due to its specific substitution pattern and the presence of chloroethyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the chloroethyl groups can undergo specific reactions that are not possible with other substituents, making it valuable for certain applications .
Eigenschaften
CAS-Nummer |
18226-46-5 |
|---|---|
Molekularformel |
C12H15Cl3 |
Molekulargewicht |
265.6 g/mol |
IUPAC-Name |
1,3,5-tris(2-chloroethyl)benzene |
InChI |
InChI=1S/C12H15Cl3/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15/h7-9H,1-6H2 |
InChI-Schlüssel |
SQGGRXLKGOLABD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1CCCl)CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
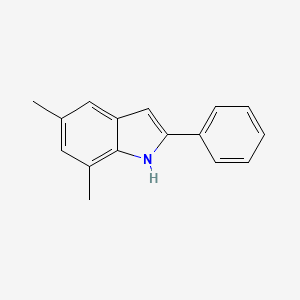
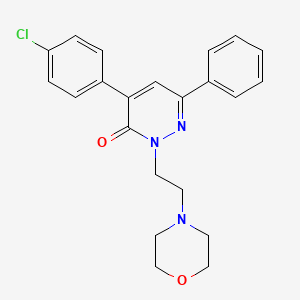

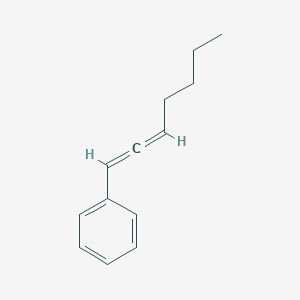
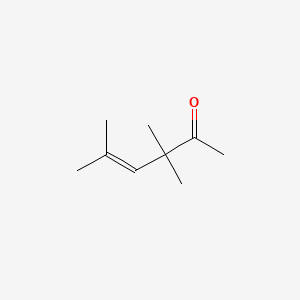
![1-[({4-[(4-Aminophenyl)sulfonyl]phenyl}amino)methyl]urea](/img/structure/B14720032.png)
![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

